2-{[(4Z)-1-(4-methylphenyl)-2-thioxo-1,3-diazaspiro[4.5]dec-4-ylidene]amino}ethyl (3,4-dichlorophenyl)carbamate
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Overview
Description
2-{[(4Z)-1-(4-METHYLPHENYL)-2-SULFANYLIDENE-1,3-DIAZASPIRO[4.5]DECAN-4-YLIDENE]AMINO}ETHYL N-(3,4-DICHLOROPHENYL)CARBAMATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4Z)-1-(4-METHYLPHENYL)-2-SULFANYLIDENE-1,3-DIAZASPIRO[4.5]DECAN-4-YLIDENE]AMINO}ETHYL N-(3,4-DICHLOROPHENYL)CARBAMATE typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Halogenation or alkylation of aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific transformation. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while halogenation of the aromatic ring can produce various halogenated derivatives.
Scientific Research Applications
2-{[(4Z)-1-(4-METHYLPHENYL)-2-SULFANYLIDENE-1,3-DIAZASPIRO[4.5]DECAN-4-YLIDENE]AMINO}ETHYL N-(3,4-DICHLOROPHENYL)CARBAMATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in dye and herbicide production.
Heparinoid Compounds: Structurally similar to heparin, used for their anticoagulant properties.
Uniqueness
2-{[(4Z)-1-(4-METHYLPHENYL)-2-SULFANYLIDENE-1,3-DIAZASPIRO[4.5]DECAN-4-YLIDENE]AMINO}ETHYL N-(3,4-DICHLOROPHENYL)CARBAMATE is unique due to its spirocyclic structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C24H26Cl2N4O2S |
---|---|
Molecular Weight |
505.5 g/mol |
IUPAC Name |
2-[[1-(4-methylphenyl)-2-sulfanylidene-1,3-diazaspiro[4.5]decan-4-ylidene]amino]ethyl N-(3,4-dichlorophenyl)carbamate |
InChI |
InChI=1S/C24H26Cl2N4O2S/c1-16-5-8-18(9-6-16)30-22(33)29-21(24(30)11-3-2-4-12-24)27-13-14-32-23(31)28-17-7-10-19(25)20(26)15-17/h5-10,15H,2-4,11-14H2,1H3,(H,28,31)(H,27,29,33) |
InChI Key |
IJELPUUNGZSKBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=S)NC(=NCCOC(=O)NC3=CC(=C(C=C3)Cl)Cl)C24CCCCC4 |
Origin of Product |
United States |
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